molecular formula C9H12BrNO2 B15318697 (S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

Cat. No.: B15318697
M. Wt: 246.10 g/mol
InChI Key: LNVXUCAUPVCQCG-SECBINFHSA-N
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Description

(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a bromine atom and a methoxy group on a phenyl ring, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity. Techniques like continuous flow synthesis and automated processes can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of bromine and methoxy substituents on biological activity.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The amino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(2-chloro-5-methoxyphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (S)-2-Amino-2-(2-bromo-5-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The specific combination of these substituents can result in distinct pharmacological properties and synthetic utility.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

LNVXUCAUPVCQCG-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Br)[C@@H](CO)N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(CO)N

Origin of Product

United States

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